4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound with the molecular formula C10H7BrF3N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)aniline and 4-bromoimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazol-2-amine: A similar compound with an amine group instead of a hydrogen atom on the imidazole ring.
Other Imidazole Derivatives: Compounds with different substituents on the imidazole ring, such as methyl or ethyl groups.
Uniqueness
The presence of both a bromine atom and a trifluoromethyl group makes 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other imidazole derivatives .
Properties
Molecular Formula |
C10H6BrF3N2 |
---|---|
Molecular Weight |
291.07 g/mol |
IUPAC Name |
4-bromo-1-[2-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-4-2-1-3-7(8)10(12,13)14/h1-6H |
InChI Key |
LZFJLSPNLFEGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.